Methyl 2-(3-amino-4-methylphenoxy)acetate
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Overview
Description
Methyl 2-(3-amino-4-methylphenoxy)acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-4-methylphenoxy)acetate typically involves the reaction of 3-amino-4-methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification of the product is usually achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-amino-4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 2-(4-amino-3-methylphenoxy)acetate: Similar structure but with different substitution pattern.
Methyl 2-(3-amino-4-methoxyphenoxy)acetate: Contains a methoxy group instead of a methyl group.
Uniqueness: Methyl 2-(3-amino-4-methylphenoxy)acetate is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-methylphenoxy)acetate |
InChI |
InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
FRFFQBDMMOICDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC)N |
Origin of Product |
United States |
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